methyl 1-methyl-1,3a,4,9b-tetrahydro-3H-chromeno[4,3-c]isoxazol-6-yl ether
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Overview
Description
(2R,6S)-10-methoxy-3-methyl-4,8-dioxa-3-azatricyclo[7.4.0.0^{2,6}]trideca-1(13),9,11-triene is a complex organic compound with a unique tricyclic structure. This compound is characterized by its multiple ring systems, which include oxygen and nitrogen atoms, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,6S)-10-methoxy-3-methyl-4,8-dioxa-3-azatricyclo[7.4.0.0^{2,6}]trideca-1(13),9,11-triene typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems ensures consistency and efficiency in the production process. Key parameters such as temperature, pressure, and reaction time are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
(2R,6S)-10-methoxy-3-methyl-4,8-dioxa-3-azatricyclo[7.4.0.0^{2,6}]trideca-1(13),9,11-triene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen, commonly using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (Cl₂, Br₂), acids (HCl, HBr)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
(2R,6S)-10-methoxy-3-methyl-4,8-dioxa-3-azatricyclo[7.4.0.0^{2,6}]trideca-1(13),9,11-triene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R,6S)-10-methoxy-3-methyl-4,8-dioxa-3-azatricyclo[7.4.0.0^{2,6}]trideca-1(13),9,11-triene involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For instance, the compound may bind to enzymes or receptors, altering their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
- (2R,6S)-12-bromo-3-methyl-4,8-dioxa-3-azatricyclo[7.4.0.0^{2,6}]trideca-1(9),10,12-triene
- (2S,5S,6S,9S)-5,9,13-Trimethyl-3-oxatricyclo[7.4.0.0^{2,6}]trideca-1(13),10-diene-4,12-dione
Uniqueness
What sets (2R,6S)-10-methoxy-3-methyl-4,8-dioxa-3-azatricyclo[7.4.0.0^{2,6}]trideca-1(13),9,11-triene apart from similar compounds is its specific substitution pattern and the presence of a methoxy group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C12H15NO3 |
---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
(3aR,9bS)-6-methoxy-1-methyl-3,3a,4,9b-tetrahydrochromeno[4,3-c][1,2]oxazole |
InChI |
InChI=1S/C12H15NO3/c1-13-11-8(7-16-13)6-15-12-9(11)4-3-5-10(12)14-2/h3-5,8,11H,6-7H2,1-2H3/t8-,11+/m1/s1 |
InChI Key |
BKOLIUJDPAKAHH-KCJUWKMLSA-N |
Isomeric SMILES |
CN1[C@H]2[C@H](COC3=C2C=CC=C3OC)CO1 |
Canonical SMILES |
CN1C2C(COC3=C2C=CC=C3OC)CO1 |
Origin of Product |
United States |
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